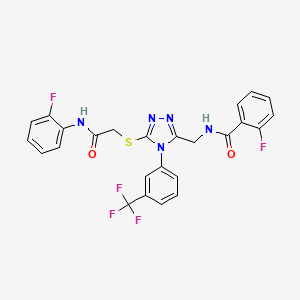
2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H18F5N5O2S and its molecular weight is 547.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several key functional groups:
- Fluoro and trifluoromethyl groups : These are known to enhance lipophilicity and metabolic stability.
- Triazole ring : This moiety is often associated with antifungal and antibacterial properties.
- Benzamide group : Commonly linked to various biological activities, including anti-cancer effects.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For example, triazole derivatives have been documented to inhibit fungal growth effectively. The presence of the triazole ring in our compound suggests potential antifungal properties, which could be explored through in vitro assays against various fungal strains.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, the structural similarity with known MAO-A inhibitors suggests that it could modulate monoamine oxidase activity. In a study involving related compounds, a derivative exhibited an IC50 value of 0.060 μM against MAO-A, indicating strong inhibitory potential .
The mechanism of action for compounds like this typically involves:
- Binding to target enzymes or receptors : The unique structure allows for specific interactions with active sites.
- Modulation of biochemical pathways : This can lead to alterations in cellular processes such as apoptosis or cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Substituent effects : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity.
- Hydrophobic interactions : The trifluoromethyl group may increase lipophilicity, facilitating better membrane penetration.
Case Study 1: Antifungal Activity
A related study on triazole compounds demonstrated significant antifungal activity against Candida albicans, with IC50 values ranging from 0.5 to 5 μg/mL depending on the specific substitutions on the triazole ring. This suggests that our compound's structural features could similarly confer antifungal properties .
Case Study 2: Anticancer Activity
Another investigation into benzamide derivatives revealed promising anticancer activities against various cancer cell lines. Compounds with similar frameworks showed IC50 values less than 10 μM against A-431 and Jurkat cells, indicating potential therapeutic applications in oncology .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Triazole + Benzamide | Antifungal | 0.5 μg/mL |
| Compound B | Benzamide Derivative | Anticancer | <10 μM |
| Our Compound | Triazole + Fluoro | Potentially Antifungal/Anticancer | TBD |
Eigenschaften
IUPAC Name |
2-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5N5O2S/c26-18-9-2-1-8-17(18)23(37)31-13-21-33-34-24(35(21)16-7-5-6-15(12-16)25(28,29)30)38-14-22(36)32-20-11-4-3-10-19(20)27/h1-12H,13-14H2,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMLYQPBMZNPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














